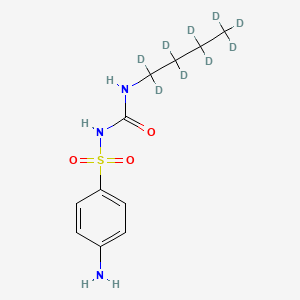
Prothipendyl Sulphoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prothipendyl Sulphoxide is a derivative of Prothipendyl, a compound known for its anxiolytic, antiemetic, and antihistamine properties. This compound is formed through the oxidation of Prothipendyl and is primarily used in pharmaceutical applications. It is a member of the azaphenothiazine category, which is characterized by the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prothipendyl Sulphoxide is synthesized by oxidizing Prothipendyl hydrochloride with an oxidizing agent such as potassium caroate. The reaction involves dissolving Prothipendyl hydrochloride in a suitable solvent and adding the oxidizing agent under controlled conditions. The reaction is monitored using spectrophotometric methods to ensure the complete conversion of Prothipendyl to its sulfoxide form .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization or other suitable purification techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Prothipendyl Sulphoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert this compound back to Prothipendyl.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom within the azaphenothiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium caroate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Prothipendyl.
Substitution: Various substituted azaphenothiazine derivatives.
Aplicaciones Científicas De Investigación
Prothipendyl Sulphoxide has several scientific research applications, including:
Biology: Investigated for its potential effects on biological systems, particularly in the context of its parent compound’s anxiolytic and antiemetic properties.
Mecanismo De Acción
The mechanism of action of Prothipendyl Sulphoxide is closely related to that of its parent compound, Prothipendyl. It acts as a neuroleptic agent, exerting its effects by interacting with neurotransmitter receptors in the brain. The primary molecular targets include dopamine and serotonin receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .
Comparación Con Compuestos Similares
Promazine: Another azaphenothiazine derivative with similar anxiolytic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic with a similar tricyclic ring structure.
Thioridazine: An antipsychotic with structural similarities to Prothipendyl.
Uniqueness: Prothipendyl Sulphoxide distinguishes itself from these compounds through its specific substitution pattern within the tricyclic ring system, which imparts unique pharmacological properties.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(5-oxopyrido[3,2-b][1,4]benzothiazin-10-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)21(20)15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKPQMXDHFVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858348 |
Source


|
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10071-01-9 |
Source


|
| Record name | 10-[3-(Dimethylamino)propyl]-5lambda~4~-pyrido[3,2-b][1,4]benzothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)
![1H-2,5-Ethanocyclopenta[c]pyrrole](/img/structure/B588126.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)

![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)



